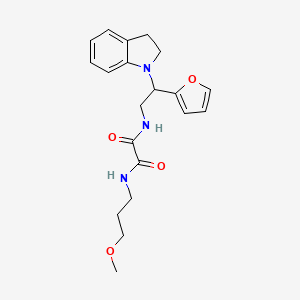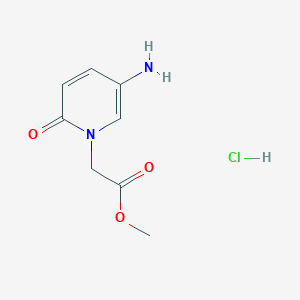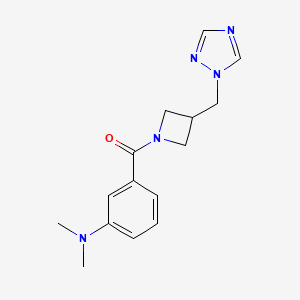
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a phenyl ring. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms . The phenyl ring is a cyclic aromatic ring that is often found in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy can be used to confirm the structures of these derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen atoms in the 1,2,4-triazole ring could potentially form hydrogen bonds with different targets .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Certain derivatives, notably featuring triazole and azetidinyl groups, have been explored for their catalytic activities. For instance, complexes involving triazole derivatives have been employed as precatalysts in hydrogenation reactions, showcasing their potential in facilitating chemical transformations through catalysis (Guerriero et al., 2011). Similarly, azetidinyl-containing compounds have shown promise in the catalytic asymmetric addition of organozinc reagents to aldehydes, highlighting their utility in enantioselective synthesis (Wang et al., 2008).
Ligand Behavior in Coordination Chemistry
The ligand behavior of triazolylmethanol derivatives, particularly when complexed with metals, has been a subject of interest. Such complexes have been identified as highly active in promoting 1,3-dipolar cycloaddition reactions, underscoring the role of these derivatives in enhancing reaction efficiency and selectivity (Ozcubukcu et al., 2009). This exemplifies the potential of such compounds in facilitating organic transformations and in the development of new materials.
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, especially those containing triazole and azetidinyl groups, have been extensively studied. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, which have applications ranging from pharmaceuticals to materials science. For example, the synthesis of triazole and triazolidin derivatives has been reported, demonstrating the versatility of these structures in generating new chemical entities with potential biological activity (Abosadiya et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18(2)14-5-3-4-13(6-14)15(21)19-7-12(8-19)9-20-11-16-10-17-20/h3-6,10-12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPESSYQPMVVIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

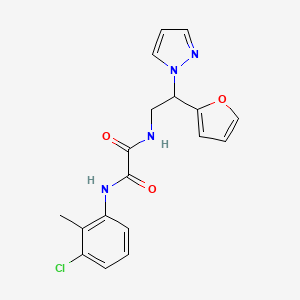
![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)
![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)
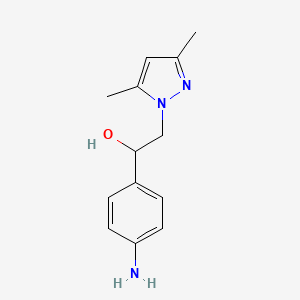
![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)


